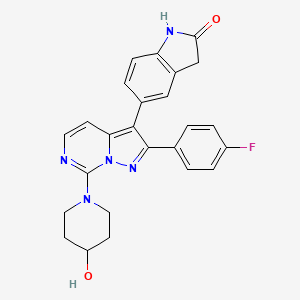

JNJ-61432059

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

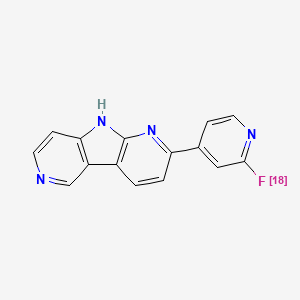

JNJ-61432059 is an oral active and selective negative modulator of AMPAR associated with trans-membrane AMPAR regulatory protein (TARP) γ-8, with a pIC50 of 9.7 for GluA1/γ-8 .

Synthesis Analysis

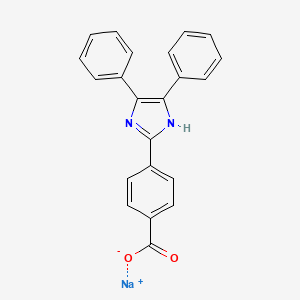

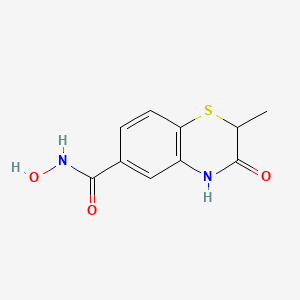

The synthesis of JNJ-61432059 involves a conserved oxindole isostere, shared between three structurally diverse modulators (LY-3130481, JNJ-55511118, and JNJ-61432059) as the major module engaging γ8 by an H-bond to Asn-172 (γ8) .Molecular Structure Analysis

The molecular weight of JNJ-61432059 is 443.47 and its formula is C25H22FN5O2 . The structure of JNJ-61432059 is characterized by a conserved oxindole isostere .Chemical Reactions Analysis

JNJ-61432059 acts bifunctionally, negatively affecting GluA1 but exerting positive modulatory action on GluA2-containing AMPARs, in a TARP stoichiometry-dependent manner .Physical And Chemical Properties Analysis

JNJ-61432059 is a solid substance with a white to off-white color . It is soluble in DMSO at a concentration of 50 mg/mL .科学的研究の応用

Neuroscience Research

The compound JNJ-61432059 has been used in neuroscience research, particularly in studies related to the AMPA receptor . It has been found to act bifunctionally, negatively affecting GluA1 but exerting positive modulatory action on GluA2-containing AMPARs, in a TARP stoichiometry-dependent manner .

Satellite Remote Sensing

The term “HY-111751” is related to the Haiyang-1C (HY-1C) satellite . This satellite uses the Chinese Ocean Color and Temperature Scanner (COCTS) for remote sensing applications, including the monitoring of ocean color and sea surface temperature .

Atmospheric Correction

The HY-1C and HY-1D satellites, which use the COCTS, have been used for atmospheric correction in remote sensing . This is a crucial step in processing satellite imagery to remove the effects of the atmosphere.

Thermal Infrared Calibration

The HY-1C satellite has also been used for thermal infrared calibration . This is important for ensuring the accuracy of thermal infrared data collected by the satellite.

Cross-Calibration of Satellite Sensors

The HY-1D satellite has been used for the cross-calibration of satellite sensors . This helps to ensure consistency and accuracy in the data collected by different satellites.

作用機序

Safety and Hazards

特性

IUPAC Name |

5-[2-(4-fluorophenyl)-7-(4-hydroxypiperidin-1-yl)pyrazolo[1,5-c]pyrimidin-3-yl]-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN5O2/c26-18-4-1-15(2-5-18)24-23(16-3-6-20-17(13-16)14-22(33)28-20)21-7-10-27-25(31(21)29-24)30-11-8-19(32)9-12-30/h1-7,10,13,19,32H,8-9,11-12,14H2,(H,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIJVELUZWBFEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CC3=C(C(=NN32)C4=CC=C(C=C4)F)C5=CC6=C(C=C5)NC(=O)C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 122656119 | |

Q & A

Q1: How does JNJ-61432059 interact with its target and what are the downstream effects?

A: JNJ-61432059 acts as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8) [, ]. Specifically, it binds to the AMPAR/γ-8 complex, decreasing receptor activity. This interaction is thought to be mediated by a conserved oxindole isostere within the JNJ-61432059 structure, which forms a hydrogen bond with Asn-172 of the γ-8 subunit []. This binding event ultimately reduces neuronal excitability, offering a potential mechanism for seizure suppression.

Q2: What is the relationship between the structure of JNJ-61432059 and its activity?

A: JNJ-61432059 is a pyrazolo[1,5-c]pyrimidine derivative, a structural feature that emerged from structure-activity relationship (SAR) studies aimed at improving upon earlier imidazopyrazine leads []. This modification significantly enhanced the compound's microsomal stability and reduced efflux liabilities, contributing to its favorable pharmacological profile. The conserved oxindole isostere within its structure plays a crucial role in binding to the γ-8 subunit, further underscoring the importance of specific structural features for its activity and selectivity [].

Q3: What evidence supports the in vivo efficacy of JNJ-61432059?

A: Following oral administration, JNJ-61432059 demonstrated time- and dose-dependent AMPAR/γ-8 receptor occupancy in the hippocampus of mice []. This occupancy translated to robust seizure protection in preclinical models of epilepsy, including the corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models. These findings highlight the potential of JNJ-61432059 as a therapeutic agent for epilepsy, particularly temporal lobe epilepsy where TARP γ-8 is highly expressed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)

![2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide](/img/structure/B608157.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)

![(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide](/img/structure/B608171.png)